N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Description
This compound features a pyridazine core substituted with a thioether-linked 2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl group and a 4-methylbenzamide moiety. While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight its synthetic and physicochemical relevance .
Properties
IUPAC Name |
N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-4-6-15(7-5-14)22(28)24-19-10-11-21(26-25-19)31-13-20(27)23-16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWLVBVGLGNCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyridazine ring and subsequent modifications to introduce the various functional groups. The detailed synthetic pathway can be complex and may vary depending on the specific methodologies employed by researchers.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzamide moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines. In a study involving related benzamide derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and MDA-MB 231. The results demonstrated that certain analogs displayed submicromolar potency, indicating strong anticancer potential .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression. For example, molecular docking studies suggest that benzamide derivatives can effectively bind to targets like RET kinase, which is involved in various oncogenic signaling pathways. Compounds similar to this compound have been shown to inhibit RET kinase activity both at the molecular and cellular levels .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring enhances activity by improving solubility and binding affinity.
- Functional Group Positioning : The positioning of functional groups significantly affects the compound's ability to interact with biological targets. For example, variations in the para and meta positions of substituents can lead to different potency profiles .
- Linker Variability : Modifying the linker between the pyridazine and benzamide portions can alter pharmacokinetic properties and overall efficacy.
Case Studies
- In Vivo Studies : In vivo studies on similar compounds have demonstrated antitumor effects in xenograft models, where treated groups showed reduced tumor growth compared to control groups. These studies provide evidence for the potential therapeutic application of this compound in oncology .
- Clinical Trials : Although specific clinical trials for this exact compound may be limited, related benzamide derivatives have undergone various phases of clinical testing, showcasing their potential as effective anticancer agents with manageable safety profiles .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 340.4 g/mol. Its structure features a pyridazine ring, which is known for its biological activity, along with a dimethoxyphenyl group that enhances its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit notable anticancer properties. For example, studies on related compounds suggest that modifications at specific positions on the phenyl ring can significantly enhance cytotoxicity against multidrug-resistant (MDR) cancer cells. The introduction of methoxy groups has been shown to improve the potency of these compounds, making them promising candidates for further development in cancer therapy .
| Compound | Structure | Cytotoxicity (IC50) |
|---|---|---|
| CXL017 | CXL017 Structure | 0.63 µM (submicromolar potency) |
| CXL018 | CXL018 Structure | 1.62 µM |
Antimicrobial Properties
The structural features of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide may also confer antimicrobial activity. Compounds with similar frameworks have been reported to exhibit effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that:
- Hydrophilicity : The presence of hydrophilic groups at certain positions can enhance interaction with biological targets.
- Substituent Size : Smaller substituents at the para position are preferred for maintaining activity, while larger groups can lead to decreased potency.
This knowledge allows researchers to design analogs with improved therapeutic profiles.
In Vitro Studies
A series of in vitro studies demonstrated the cytotoxic effects of this compound on various cancer cell lines, including HL60 (human leukemia cells). The results indicated a dose-dependent response, with significant cell death observed at concentrations as low as 0.63 µM .
In Vivo Efficacy
Further investigations into animal models have shown that compounds similar to this compound can effectively inhibit tumor growth without substantial toxicity to normal tissues . This highlights its potential as a viable therapeutic agent.
Comparison with Similar Compounds
Structural Features
Target Compound:
- Core : Pyridazine
- Substituents: Thioether-linked 2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl group. 4-Methylbenzamide at the 3-position.
Analogs:
Pyrimidin-4(3H)-one Derivatives (e.g., 2d, 2e from ) :
- Core : Pyrimidin-4(3H)-one.
- Substituents :
- Thioether-linked 2-(nitrophenyl)-2-oxoethyl groups.
- Substituted phenylamino groups (e.g., p-tolyl, 4-methoxyphenyl). Key Difference: Pyrimidinone core vs. pyridazine; nitro groups (electron-withdrawing) vs. methoxy (electron-donating) .
Dihydropyridine Derivatives () :
- Core : 1,4-Dihydropyridine.
- Substituents :
- Thioether-linked 2-(4-bromo/methoxyphenyl)-2-oxoethyl groups.
- Cyanofuryl and methoxyphenyl carboxamide groups. Key Difference: Reduced aromaticity in the core vs. pyridazine; bromo/methoxy substituents influence lipophilicity .
Pyridazine/Triazolopyridazine Derivatives () :
- Examples :
- 878065-05-5: Pyridazine with thio-linked hydroxamic acid and benzyl groups.
- 894061-16-6: Triazolopyridazine with pyridyl substituents.
Physicochemical Properties
| Compound | m.p. (°C) | HRMS (Observed) | Substituent Effects |
|---|---|---|---|
| Target Compound | N/A | N/A | 3,4-Dimethoxy: ↑ solubility vs. nitro groups |
| 2d (Pyrimidinone) | 227.6–228.6 | 397.0986 | 4-Nitrophenyl: ↑ crystallinity |
| 2e (Pyrimidinone) | 217.1–217.3 | 413.0951 | 3-Nitrophenyl: moderate polarity |
| AZ257 (Dihydropyridine) | N/A | N/A | 4-Bromophenyl: ↑ molecular weight |
- The 3,4-dimethoxy groups in the target compound may enhance aqueous solubility compared to nitro-substituted analogs, though melting points are unavailable for direct comparison .
Q & A
Q. What synthetic strategies are recommended for preparing N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide?
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Functionalization of the pyridazine core with a thioether linkage (e.g., coupling 6-mercaptopyridazine derivatives with bromoacetamide intermediates).
- Step 2 : Introduction of the 3,4-dimethoxyphenylamino group via nucleophilic substitution or amide coupling.
- Step 3 : Final benzamide formation using 4-methylbenzoyl chloride under anhydrous conditions with a base like triethylamine .
Key considerations : Optimize reaction temperatures (e.g., 0–25°C for amide bond formation) and use inert atmospheres to prevent oxidation of the thioether group.
Q. How can structural confirmation be achieved for this compound?
- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify connectivity, especially the thioether (-S-), amide (-CONH-), and methoxy (-OCH) groups.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] for CHNOS).
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm planarity of the pyridazine ring .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., HCV NS5B polymerase inhibition, as seen in pyridazinone derivatives ).
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Solubility and stability : Perform HPLC-UV analysis in PBS (pH 7.4) to determine aqueous solubility and degradation kinetics .
Advanced Research Questions
Q. How can computational methods aid in understanding this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on interactions between the 3,4-dimethoxyphenyl group and hydrophobic pockets.
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess conformational stability of the thioether linkage under physiological conditions .
Q. How should contradictory data in biological activity be resolved?
- Case example : If cytotoxicity varies between cell lines, conduct:
Q. What strategies optimize metabolic stability without compromising potency?
- Structural modifications : Replace metabolically labile groups (e.g., methylbenzamide → trifluoromethylbenzamide for enhanced stability ).
- Isotope labeling : Use - or -labeled compound in microsomal stability assays to track metabolic pathways.
- Prodrug design : Mask polar groups (e.g., amide → ester) to improve bioavailability .
Q. How can synthetic byproducts be minimized during scale-up?
Q. What analytical techniques validate compound purity for in vivo studies?
- HPLC-DAD/MS : Ensure >95% purity with gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Residual solvent testing : GC-MS to detect traces of dichloromethane or DMF .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous buffers?
Q. What steps ensure reproducibility in multi-step syntheses?
- Strict stoichiometry : Use automated syringe pumps for slow reagent addition in sensitive steps (e.g., amide coupling).
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
